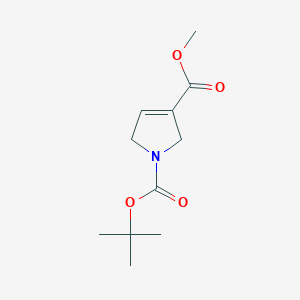

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate

Description

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate is a bicyclic compound featuring a partially unsaturated five-membered 2,5-dihydropyrrole (pyrroline) ring. The molecule is substituted with a tert-butyl ester at the 1-position and a methyl ester at the 3-position. This structure is pivotal in medicinal chemistry as a precursor for synthesizing nitrogen-containing heterocycles, which are common in drug candidates . The tert-butyl group enhances steric protection of reactive sites, while the methyl ester provides a balance of stability and reactivity for further functionalization .

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO4 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-methyl 2,5-dihydropyrrole-1,3-dicarboxylate |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h5H,6-7H2,1-4H3 |

InChI Key |

XGXOVXLULNFLQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Zr-Catalyzed Cyclization of N-Acyl α-Aminoaldehydes

The most documented method employs N-acyl α-aminoaldehydes reacting with 1,3-dicarbonyl compounds under Zr(IV) catalysis. This approach enables tetrasubstituted pyrrole formation with high stereochemical fidelity.

Key Steps:

Preparation of N-Acyl α-Aminoaldehydes :

- Substrate : Boc-protected α-amino acids (e.g., Boc-isoleucine).

- Activation : CDI (1,1'-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) convert the carboxylic acid to an aldehyde.

- Example : Boc-isoleucine undergoes CDI/DIBAL-H treatment in CH₂Cl₂ at −78°C to yield tert-butyl ((2S,3S)-3-methyl-1-oxopentan-2-yl)carbamate (1e ) in 62% yield.

Cyclization with 1,3-Dicarbonyls :

Table 1: Representative Zr-Catalyzed Cyclizations

Mechanistic Insights

The reaction proceeds via a Zr-mediated Knoevenagel condensation followed by intramolecular cyclization:

Alternative Methodologies

Esterification and Ring-Closing Reactions

While less direct for the target compound, methods involving esterification and ring-closing are noted for structural analogs:

Critical Analysis of Reaction Parameters

Substrate Scope and Limitations

- N-Acyl α-Aminoaldehydes :

- 1,3-Dicarbonyls :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Zr-Catalyzed Cyclization | 63–88 | High stereocontrol, diverse substrates | Requires anhydrous conditions |

| Esterification/Ring-Closing | 67 | Modular ester introduction | Multi-step, lower yields for methyl |

Chemical Reactions Analysis

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Scientific Research Applications

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolidine/Pyrroline Family

The following table compares 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate with structurally related compounds, focusing on ring saturation, substituents, and physicochemical properties:

Key Observations:

- Ring Saturation: The target compound’s 2,5-dihydropyrrole core introduces partial unsaturation, which impacts conjugation and reactivity compared to fully saturated pyrrolidine analogs (e.g., BP 5132 in ).

- Substituent Effects: Ethyl esters (as in ) increase hydrophobicity compared to methyl esters. The addition of electron-withdrawing groups like -CF3 () or polar groups like -OH () alters solubility and reactivity.

- Ring Size: Expanding to a six-membered tetrahydropyridine ring () reduces ring strain but modifies steric interactions in downstream reactions.

Pyridine-Containing Derivatives

Pyridine-based analogs, such as (3S,4R)-1-tert-butyl 3-methyl 4-(6-bromo-5-pivalamidopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (), incorporate aromatic pyridine rings. These derivatives exhibit distinct electronic properties due to pyridine’s electron-deficient nature, enhancing hydrogen-bonding and metal-coordination capabilities compared to non-aromatic analogs.

Piperidine and Piperazine Derivatives

Compounds like tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate () and (S)-tert-butyl 3-methylpiperazine-1-carboxylate () feature six-membered piperidine/piperazine rings. These structures offer greater conformational flexibility and are often used in CNS-targeting drugs, contrasting with the rigid 2,5-dihydropyrrole scaffold.

Biological Activity

1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate (CAS: 557113-52-7) is a compound with notable biological activity. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C11H17NO4

- Molecular Weight : 227.26 g/mol

- IUPAC Name : 1-(tert-butyl) 3-methyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate

- Purity : Typically ≥95% .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, derivatives of pyrrole have shown abilities to scavenge free radicals and reduce oxidative stress markers in various biological systems .

Anti-inflammatory Effects

In vitro studies have demonstrated that related pyrrole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests a potential for these compounds in managing inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer properties of pyrrole derivatives. For example, certain pyrrole compounds have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specific attention has been given to their effects on breast cancer and leukemia cells, where they inhibited cell growth and induced cell cycle arrest .

Study on Antioxidant Activity

A study investigated the antioxidant capacity of various pyrrole derivatives, including this compound. The results indicated a strong correlation between the structure of these compounds and their ability to reduce oxidative damage in cellular models .

Anticancer Research

In a notable case study involving human cancer cell lines, researchers found that the compound exhibited cytotoxic effects against several types of cancer cells. The mechanism was linked to the inhibition of key survival pathways and the activation of apoptosis-related proteins. This study underscores the potential for developing new anticancer therapies based on this compound .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Tert-butyl 3-methyl 2,5-dihydropyrrole-1,3-dicarboxylate?

- Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can systematically test combinations to identify optimal conditions while minimizing experimental runs . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm structural integrity and purity. Melting point consistency (e.g., deviations <2°C) should be monitored to assess crystallinity .

Q. How can researchers resolve discrepancies in NMR data for this compound?

- Methodological Answer : Contradictions in NMR shifts often arise from solvent effects, impurities, or tautomerism. Cross-referencing with analogous compounds (e.g., pyrrolidine dicarboxylates) in databases like ChemIDplus or EPA DSSTox can validate assignments . For unresolved signals, advanced techniques like 2D-COSY or NOESY may clarify coupling patterns .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (5–20% v/v) is standard. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Purity >95% by GC-MS is recommended for downstream applications .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA simulates reaction coordinates, while cheminformatics tools (e.g., ICReDD’s reaction path search methods) integrate experimental data to refine predictions .

Q. What experimental designs address contradictions in catalytic efficiency studies for this compound?

- Methodological Answer : Contradictions in catalytic data (e.g., turnover frequency variability) may stem from uncontrolled variables like moisture or oxygen. A split-plot design isolates environmental factors, while ANOVA identifies significant interactions. Replicate experiments under inert atmospheres (argon/glovebox) enhance reproducibility .

Q. How can researchers design heterocyclic analogs using this compound as a precursor?

- Methodological Answer : Ring-opening/closure reactions (e.g., Michael addition or [3+2] cycloaddition) can generate fused heterocycles. Monitoring regioselectivity via LC-MS and X-ray crystallography (e.g., CCDC deposition) validates structural outcomes. For example, tert-butyl groups enhance steric control in asymmetric syntheses .

Q. What safety protocols are critical for handling this compound in advanced reaction setups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.